molecular formula C14H16N4O3 B554451 Z-His-NH2 CAS No. 16706-41-5

Z-His-NH2

Cat. No. B554451
CAS RN: 16706-41-5
M. Wt: 288.3 g/mol
InChI Key: YLVGCKUYWFCKIV-LBPRGKRZSA-N
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Description

Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide , is a chemical compound with the molecular formula C14H16N4O3 . It has an average mass of 288.302 Da and a monoisotopic mass of 288.122253 Da .


Synthesis Analysis

The synthesis of Z-His-NH2 involves the reaction of Carbamic acid, [2-azido-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]-, phenylmethyl ester . In addition, it has been used in the construction of Ag3PO4/UiO-66-NH2 Z-Scheme Heterojunction with Enhanced Photocatalytic Activity .


Molecular Structure Analysis

Z-His-NH2 has a defined stereo center . Its structure includes a benzyl group, an amino group, an imidazole ring, and a carbamate group .


Chemical Reactions Analysis

Z-His-NH2 can participate in nucleophilic addition reactions . For example, it can react with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .


Physical And Chemical Properties Analysis

Z-His-NH2 has a density of 1.3±0.1 g/cm3, a boiling point of 662.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .

Safety And Hazards

Z-His-NH2 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

benzyl N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVGCKUYWFCKIV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Kammermeier-Steinke, A Schwarz… - Enzyme and microbial …, 1993 - Elsevier
Here we describe the partial purification of the enzyme from the flavedo of orange fruits and discuss results of a detailed study of the substrate range of the peptide amidase, which is …
Number of citations: 26 www.sciencedirect.com

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